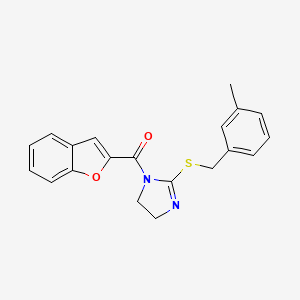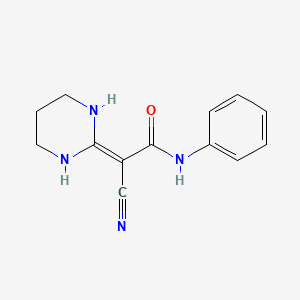
2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyano group, a diazinane ring, and a phenylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide typically involves the reaction of a suitable diazinane derivative with a cyanoacetamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyano and phenylacetamide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and diazinane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide
- Methyl 2-cyano-2-(1,3-diazinan-2-ylidene)acetate
Uniqueness
2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-cyano-2-(1,3-diazinan-2-ylidene)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-11(12-15-7-4-8-16-12)13(18)17-10-5-2-1-3-6-10/h1-3,5-6,15-16H,4,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADSXKVVUYKHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C(C#N)C(=O)NC2=CC=CC=C2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2557089.png)
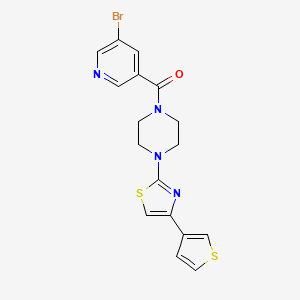
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)
![1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-YL]-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2557093.png)
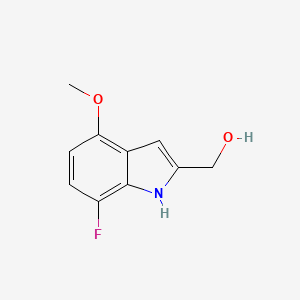
![N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)
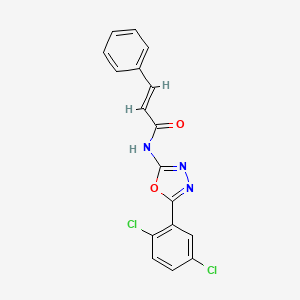
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)
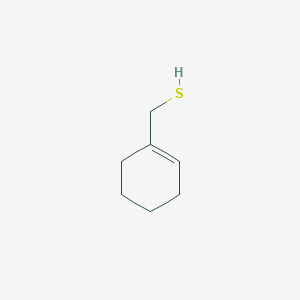
![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)

